4-Oxo-octahydro-isoindole-1-carboxylic acid
CAS No.: 1403766-61-9
VCID: VC2719690
Molecular Formula: C9H13NO3
Molecular Weight: 183.2 g/mol
* For research use only. Not for human or veterinary use.

Description |
4-Oxo-octahydro-isoindole-1-carboxylic acid is a complex organic compound characterized by its unique bicyclic structure, which includes an isoindole core. This compound has garnered attention in various fields of research due to its potential applications in medicinal chemistry and organic synthesis. The molecular formula for this compound is C9H13NO3, and its molecular weight is approximately 183.204 g/mol . Synthesis MethodsThe synthesis of 4-Oxo-octahydro-isoindole-1-carboxylic acid typically involves multi-step organic reactions starting from simpler precursors. Common synthetic routes may include cyclization reactions to form the isoindole core, followed by oxidation steps to introduce the oxo group. The specific conditions and catalysts used can vary depending on the desired yield and purity of the final product. Biological Activities and ApplicationsWhile specific biological activities of 4-Oxo-octahydro-isoindole-1-carboxylic acid have not been extensively documented, compounds with similar structures have shown potential in medicinal chemistry. The isoindole framework is significant in many natural products and pharmaceuticals, contributing to a wide range of pharmacological effects. Research in related compounds suggests potential applications in drug development, particularly in areas such as anticancer and antimicrobial therapies. Research Findings and Future DirectionsResearch on compounds with similar structures to 4-Oxo-octahydro-isoindole-1-carboxylic acid indicates promising biological activities. For instance, derivatives of isoindole have been explored for their interactions with enzymes and biological pathways, suggesting potential therapeutic applications. Further studies are needed to fully elucidate the biological effects and potential uses of this specific compound. Comparison with Related Compounds
|
||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 1403766-61-9 | ||||||||||||
Product Name | 4-Oxo-octahydro-isoindole-1-carboxylic acid | ||||||||||||
Molecular Formula | C9H13NO3 | ||||||||||||
Molecular Weight | 183.2 g/mol | ||||||||||||
IUPAC Name | 4-oxo-1,2,3,3a,5,6,7,7a-octahydroisoindole-1-carboxylic acid | ||||||||||||
Standard InChI | InChI=1S/C9H13NO3/c11-7-3-1-2-5-6(7)4-10-8(5)9(12)13/h5-6,8,10H,1-4H2,(H,12,13) | ||||||||||||
Standard InChIKey | XMPDEKVDUFIFIT-UHFFFAOYSA-N | ||||||||||||
SMILES | C1CC2C(CNC2C(=O)O)C(=O)C1 | ||||||||||||
Canonical SMILES | C1CC2C(CNC2C(=O)O)C(=O)C1 | ||||||||||||
PubChem Compound | 72208275 | ||||||||||||
Last Modified | Aug 16 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume